Benzo[a]pyrene-9,10-dione
Overview
Description
Benzo[a]pyrene-9,10-dione is a chemical compound with the molecular formula C20H10O2 . It is an odourless, silver-gray to black solid .
Synthesis Analysis
The synthesis of substituted pyrenes, such as Benzo[a]pyrene-9,10-dione, involves indirect methods. These methods include reduced pyrenes, transannular ring closures, and cyclisations of biphenyl intermediates . The electronic effects of the carbonyl groups reduce electron density at the usually active positions and render the 9,10 positions the most electron-rich in dione .Molecular Structure Analysis
The molecular structure of Benzo[a]pyrene-9,10-dione consists of 20 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . The average mass is 282.292 Da and the monoisotopic mass is 282.068085 Da .Chemical Reactions Analysis
Benzo[a]pyrene-9,10-dione can react with DNA to form covalently bonded adducts . The predominant adduct formed comigrates with a standard synthesized by reacting Benzo[a]pyrene-9,10-dione with oligo-p (dG) 10 .Physical And Chemical Properties Analysis
Benzo[a]pyrene-9,10-dione has a boiling point of 5612°F and a freezing point/melting point of 3497-3515°F . The molecular weight is 252.32 .Scientific Research Applications
Chromatographic Analysis in Cancer Research
High-pressure liquid chromatography (HPLC) is effectively used for separating benzo[a]pyrene metabolites, including benzo[a]pyrene-9,10-dione, from the parent hydrocarbon. This method facilitates the study of inhibitor action on microsomal benzo[a]pyrene metabolism, which is crucial in cancer research. The study by Selkirk et al. (1974) in "Cancer Research" highlights this application (Selkirk, Croy, Roller, & Gelboin, 1974).
Role in Carcinogenicity and Mutagenicity
Benzo[a]pyrene metabolites, including 9,10-dione, have been studied for their carcinogenic potential. A study by Sen et al. (2012) in "Chemical Research in Toxicology" demonstrated that benzo[a]pyrene-derived radical cations, including 1,6-dione and 3,6-dione, contribute to mutagenesis, although they are less potent compared to other pathways (Sen, Bhojnagarwala, Francey, Lu, Penning, & Field, 2012).
Environmental Impact Studies
Benzo[a]pyrene-9,10-dione's role in environmental pollution has been assessed. Koeber et al. (1999) in "Environmental Science & Technology" found that benzo[a]pyrene diones, including 1,6-dione and 3,6-dione, are significant products of oxidative degradation of benzo[a]pyrene in air particulate matter, indicating their environmental impact (Koeber, Bayona, & Niessner, 1999).
Biochemical Analysis and DNA Interaction
The interaction of benzo[a]pyrene-9,10-dione with DNA, RNA, and proteins has been a subject of study. Koreeda et al. (1978) in "Science" investigated the stereostructure and cellular reactions of the 7,8-diol-9,10-epoxide metabolites of benzo[a]pyrene, demonstrating their binding with cellular RNA and DNA in vivo (Koreeda, Moore, Wislocki, Levin, Yagi, & Jerina, 1978).
Detoxification Studies
The detoxification of benzo[a]pyrene-7,8-dione by sulfotransferases (SULTs) in human lung cells was explored by Zhang et al. (2012) in "The Journal of Biological Chemistry." This study identified SULT1A1 as a major SULT in lung cells involved in the detoxification of the corresponding catechol, suggesting its protective role against the genotoxic benzo[a]pyrene-7,8-dione (Zhang, Huang, Blair, & Penning, 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
benzo[a]pyrene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10O2/c21-16-9-7-14-10-13-5-4-11-2-1-3-12-6-8-15(18(13)17(11)12)19(14)20(16)22/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKVSGMWEGERTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(=O)C(=O)C=C5)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20231571 | |
Record name | Benzo(a)pyrene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20231571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[a]pyrene-9,10-dione | |
CAS RN |
82120-25-0 | |
Record name | Benzo(a)pyrene-9,10-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082120250 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo(a)pyrene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20231571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.